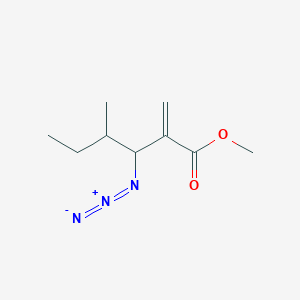
2-Cyano-1,3-benzothiazol-6-yl 5-methyl-2-nitrobenzene-1-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyano-1,3-benzothiazol-6-yl 5-methyl-2-nitrobenzene-1-sulfonate is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-1,3-benzothiazol-6-yl 5-methyl-2-nitrobenzene-1-sulfonate typically involves the condensation of 2-aminobenzenethiol with a carbonyl or cyano group-containing substance . This reaction is often carried out under acidic or basic conditions, depending on the specific reagents used. The reaction conditions may include the use of solvents such as ethanol or toluene and catalysts like BiCl5 .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale condensation reactions using automated reactors. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and pH. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyano-1,3-benzothiazol-6-yl 5-methyl-2-nitrobenzene-1-sulfonate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Sodium methoxide, potassium cyanide, often in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Applications De Recherche Scientifique
2-Cyano-1,3-benzothiazol-6-yl 5-methyl-2-nitrobenzene-1-sulfonate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of dyes, pigments, and fluorescent probes for analytical applications
Mécanisme D'action
The mechanism of action of 2-Cyano-1,3-benzothiazol-6-yl 5-methyl-2-nitrobenzene-1-sulfonate involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to inhibit certain enzymes or proteins involved in cell proliferation. The compound’s antimicrobial properties could be due to its interaction with bacterial cell membranes or inhibition of essential metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-6-methylbenzothiazole: Known for its muscle relaxant properties and used in the preparation of various derivatives.
2-Methylbenzoxazole: Another benzothiazole derivative with applications in medicinal chemistry and material science.
Uniqueness
2-Cyano-1,3-benzothiazol-6-yl 5-methyl-2-nitrobenzene-1-sulfonate stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its cyano and nitro groups, in particular, make it a versatile intermediate for further chemical modifications and applications .
Propriétés
Numéro CAS |
918400-80-3 |
|---|---|
Formule moléculaire |
C15H9N3O5S2 |
Poids moléculaire |
375.4 g/mol |
Nom IUPAC |
(2-cyano-1,3-benzothiazol-6-yl) 5-methyl-2-nitrobenzenesulfonate |
InChI |
InChI=1S/C15H9N3O5S2/c1-9-2-5-12(18(19)20)14(6-9)25(21,22)23-10-3-4-11-13(7-10)24-15(8-16)17-11/h2-7H,1H3 |
Clé InChI |
SCTZFDADSNFNKQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)[N+](=O)[O-])S(=O)(=O)OC2=CC3=C(C=C2)N=C(S3)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzaldehyde, 2,5-dimethoxy-4-[[[4-(trifluoromethyl)phenyl]methyl]thio]-](/img/structure/B12607926.png)
![Spiro[1-azabicyclo[2.2.1]heptane-7,3-pyrrolidin]-2-one (9CI)](/img/structure/B12607936.png)
![3-Phenyl-1-[5-(propan-2-yl)-2H-1,2,3-triazol-4-yl]propan-1-one](/img/structure/B12607945.png)
![3-[3-(Benzyloxy)-4-methoxyphenyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12607951.png)
![6-(4-Methylphenyl)-2H-naphtho[2,3-D][1,3]dioxole](/img/structure/B12607959.png)



![Acetamide, N-[(3-bromophenyl)(4-methyl-1-piperazinyl)methyl]-](/img/structure/B12607976.png)
![3,3',5,5'-Tetrafluoro-4'-methyl[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B12607977.png)
![Trimethyl[(2,2,3,3,3-pentafluoropropanoyl)oxy]stannane](/img/structure/B12607986.png)
![1H-Pyrrolo[2,3-b]pyridine, 5-bromo-3-(6-chloro-3-pyridinyl)-](/img/structure/B12607993.png)

![3,8a-Dihydro-[1,2,4]triazolo[4,3-b]pyridazin-6-ylhydrazine](/img/structure/B12608000.png)
